molecular formula C10H13NSi B163219 4-[(Trimethylsilyl)ethynyl]pyridine CAS No. 133810-35-2

4-[(Trimethylsilyl)ethynyl]pyridine

Cat. No. B163219
CAS RN: 133810-35-2
M. Wt: 175.3 g/mol
InChI Key: CWZAHASBSZJRDV-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)ethynyl]pyridine is a chemical compound with the linear formula C10H13NSi . It is a colorless or white to yellow powder or crystals or liquid .


Synthesis Analysis

The synthesis of 4-[(Trimethylsilyl)ethynyl]pyridine involves a reaction with 4-bromopyridine, bis(triphenylphosphine)palladium dichloride, copper iodide, and trimethylsilylacetylene . The reaction takes place at room temperature under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of 4-[(Trimethylsilyl)ethynyl]pyridine is 175.31 . Its molecular formula is C10H13NSi .


Physical And Chemical Properties Analysis

4-[(Trimethylsilyl)ethynyl]pyridine has a boiling point of 218.0±22.0 ºC at 760 Torr . It has a density of 0.95±0.1 g/cm3 . It is very slightly soluble in water (0.53 g/L at 25 ºC) .

Scientific Research Applications

  • Synthesis of Organic Compounds : 4-[(Trimethylsilyl)ethynyl]pyridine plays a crucial role in the synthesis of complex organic structures. For instance, it's used in the preparation of 2,5-Bis(2-pyridyl)thiophene through a series of reactions including desilylation and oxidative coupling (Al-taweel, 2002). Similarly, it's involved in the site-selective monotitanation of dialkynylpyridines, aiding in the preparation of fluorescent pi-conjugated oligomers (Takayama et al., 2004).

  • Material Science and Polymer Chemistry : This compound is also significant in the development of new materials. For instance, it's used in the synthesis of conjugated ionic polyacetylenes, which exhibit extensive backbone conjugation, showing potential in advanced material applications (Blumstein, 1993). Additionally, its derivative, 2-ethynylpyridine, is utilized in polymerization processes to create these polyacetylenes (Subramanyam et al., 1993).

  • Development of Fluorescent Probes : The compound is instrumental in the creation of highly fluorescent probes. For example, it's used in the cross-coupling of bodipy with oligopyridines, leading to the development of fluorophores with strong absorption and emission properties in the visible spectrum (Ulrich & Ziessel, 2004).

  • Catalysis and Reactions in Organic Chemistry : 4-[(Trimethylsilyl)ethynyl]pyridine is a key player in various catalytic and organic reactions. For instance, it's involved in one-pot syntheses like the creation of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002) and the synthesis of dihydropyridine carboxylic acids with potential antifungal properties (Ballinas-Indilí et al., 2021).

Safety and Hazards

4-[(Trimethylsilyl)ethynyl]pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

trimethyl(2-pyridin-4-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZAHASBSZJRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444643
Record name 4-[(Trimethylsilyl)ethynyl]pyridine
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Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Trimethylsilyl)ethynyl]pyridine

CAS RN

133810-35-2
Record name 4-[(Trimethylsilyl)ethynyl]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60444643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl ethynyl)pyridine
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Synthesis routes and methods I

Procedure details

The procedure was identical to Example 1, with the exception that 4-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile and lithium trimethylacetylide (8.00 ml; 4.00 mmol; 0.5 M in THF) was used instead of the in situ derived lithium acetylide made from trimethylsilylacetylene and n-butyllithium. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.12 mmol (56% yield) of 4-(trimethylsilylethynyl)pyridine and no remaining 3-cyanopyridine in the reaction mixture.
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Synthesis routes and methods II

Procedure details

Heat a mixture of 4-bromopyridine hydrochloride (1.0 eq), ethynyl-trimethyl-silane (2.0 eq), PdCl2(PPh3)2 (0.1 eq), CuI (0.2 eq) and diisopropyl ethyl amine (10 eq) in DMF at 70° C. for 18 hours. Dilute with methylene chloride, and wash with water. Dry over MgSO4, filter and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to give the title compound. MS (IS) 176.0 (M+1); TLC (20% ether in hexanes): Rf=0.1.
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Synthesis routes and methods III

Procedure details

A flask was charged with 4-bromopyridine.HCl (2.46 g, 12.65 mmol) and triethylamine (40 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (1.967 mL, 13.92 mmol) and purged 15 min longer. To this was added copper(I) iodide (0.120 g, 0.633 mmol), and Pd(PPh3)2Cl2 (0.444 g, 0.633 mmol). The reaction was stirred at room temperature for 72 h. The reaction was warmed to 50° C. and held at that temperature for 24 h. The reaction was diluted with ethyl acetate (60 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->25% EtOAc/Hex) gave 667 mg (30%) as a dark oil. 1H-NMR (CDCl3, 500 MHz) δ 8.58 (d, J=6.1, 2H), 7.33 (d, J=6.1, 2H), 0.29 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 149.8, 131.3, 125.9, 102.1, 100.1, −0.2. Mass spec.: 176.14 (MH)+.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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